5-Hydroxycytidine-5'-triphosphate

Oxidative nucleotide damage Nudix hydrolase Enzyme kinetics

5-Hydroxycytidine-5'-triphosphate (5-hydroxy-CTP) is a pyrimidine ribonucleoside triphosphate bearing a hydroxyl substituent at the 5-position of the cytosine base. This oxidative modification, first identified as a naturally occurring RNA lesion in Escherichia coli 23S rRNA at position 2501 , converts an ordinary cytidine residue into a redox-sensitive, structurally perturbed nucleotide with altered base-pairing and enzymatic recognition properties.

Molecular Formula C9H16N3O15P3
Molecular Weight 499.16 g/mol
Cat. No. B1263281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxycytidine-5'-triphosphate
Molecular FormulaC9H16N3O15P3
Molecular Weight499.16 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)O
InChIInChI=1S/C9H16N3O15P3/c10-7-3(13)1-12(9(16)11-7)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-15H,2H2,(H,20,21)(H,22,23)(H2,10,11,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
InChIKeyDMFODUNDODUQKK-UAKXSSHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxycytidine-5'-triphosphate: An Oxidatively Modified Cytidine Triphosphate for RNA Epitranscriptomics and Functional RNA Engineering


5-Hydroxycytidine-5'-triphosphate (5-hydroxy-CTP) is a pyrimidine ribonucleoside triphosphate bearing a hydroxyl substituent at the 5-position of the cytosine base. This oxidative modification, first identified as a naturally occurring RNA lesion in Escherichia coli 23S rRNA at position 2501 [1], converts an ordinary cytidine residue into a redox-sensitive, structurally perturbed nucleotide with altered base-pairing and enzymatic recognition properties. The 5-hydroxyl group enables 5-hydroxy-CTP to serve as a chemically distinct substrate for RNA polymerases, Nudix hydrolases, and reverse transcriptases, making it a precise molecular probe for oxidative damage surveillance, RNA structure-function studies, and the generation of site-specifically modified RNA transcripts .

Why Unmodified CTP or Other Cytidine Analogs Cannot Replace 5-Hydroxycytidine-5'-triphosphate in Oxidative Lesion and RNA Modification Studies


The 5-hydroxyl moiety fundamentally reprograms the molecular recognition landscape of the cytidine nucleotide. Unmodified CTP lacks the hydrogen-bond donor/acceptor capacity of the 5-OH group, which is essential for the altered tautomeric equilibrium, biphasic base-pairing behavior, and 29-fold enhanced catalytic processing by the Nudix hydrolase Orf135 that distinguish 5-hydroxy-CTP [1]. Similarly, the deoxyribose analog 5-hydroxy-dCTP is processed with only 4.3% of the activity of 5-hydroxy-CTP by the same enzyme, demonstrating that the ribose 2'-OH is indispensable for full biological recognition [1]. Even the hydroxymethyl analog 5-hmCTP, which carries a bulkier 5-substituent, presents different steric and electronic properties that alter polymerase incorporation kinetics and base-pairing outcomes, precluding interchangeable use in applications requiring the precise oxidative modification state of 5-hydroxy-CTP [2].

Quantitative Differentiation of 5-Hydroxycytidine-5'-triphosphate: Head-to-Head Kinetic, Specificity, and Purity Evidence Against Key Comparators


29-Fold Higher Catalytic Efficiency (kcat/KM) for the Nudix Hydrolase Orf135 Compared to Unmodified CTP

Recombinant E. coli Orf135 protein hydrolyzes 5-hydroxy-CTP with a catalytic efficiency (kcat/KM) of 630 s⁻¹ mM⁻¹ at 30 °C, pH 8.5. Under identical assay conditions, unmodified CTP yields a kcat/KM of only 21.7 s⁻¹ mM⁻¹, a 29-fold reduction [1]. The affinity term (KM) for 5-hydroxy-CTP is 0.0557 mM, versus 0.428 mM for CTP, indicating that the 5-hydroxyl group contributes a 7.7-fold enhancement in substrate binding. This differential substrate recognition establishes 5-hydroxy-CTP as the preferred physiological substrate of Orf135 among all pyrimidine nucleotides tested.

Oxidative nucleotide damage Nudix hydrolase Enzyme kinetics

23-Fold Activity Discrimination Against 5-Hydroxy-dCTP (Deoxyribose Form) by Orf135

The hydrolytic activity of Orf135 on 5-hydroxy-dCTP is only 4.3% of that measured for 5-hydroxy-CTP under identical reaction conditions [1]. In absolute terms, 5-hydroxy-CTP is processed with a kcat of 35.1 s⁻¹, whereas the deoxy analog shows negligible turnover. This 23-fold discrimination factor demonstrates a strict requirement for the ribose 2'-OH group in the enzyme's catalytic mechanism and substrate binding pocket.

Ribose specificity Substrate discrimination Orf135

Guaranteed Purity ≥95% by AX-HPLC: Superior Batch Consistency for Quantitative Enzymatic and Biophysical Assays

Commercially sourced 5-Hydroxycytidine-5'-triphosphate is supplied with a minimum purity of ≥95% as verified by analytical anion-exchange HPLC (AX-HPLC), with a UV extinction coefficient of 6,250 L mol⁻¹ cm⁻¹ at 292 nm for accurate concentration determination . This level of purity meets or exceeds the typical ≥90% specification commonly quoted for custom-synthesized modified nucleotide triphosphates, reducing the risk of inhibitory byproducts in polymerase incorporation assays.

Purity specification Quality control AX-HPLC

7.7-Fold Lower KM for Orf135 Compared to Unmodified dCTP: Evidence for Enhanced Active-Site Affinity Conferred by the 5-Hydroxyl Modification

The Michaelis constant (KM) of 5-hydroxy-CTP for Orf135 is 0.0557 mM, which is 7.7-fold lower than the KM of 1.72 mM for unmodified dCTP measured under the same conditions [1]. This marked increase in apparent binding affinity is attributed to favorable interactions between the 5-hydroxyl group and residues within the enzyme's substrate recognition pocket, as later confirmed by solution NMR structural studies of the Orf135–substrate complex.

Substrate affinity KM comparison Nudix hydrolase

Biphasic UV-Melting Signature of 5-Hydroxycytidine-Guanine Base Pairs: A Built-in Structural Probe Absent in Unmodified Cytidine

When 5-hydroxycytidine is positioned opposite guanine within an RNA duplex, UV-melting experiments reveal an unusual biphasic transition comprising two distinct Tm values. The higher Tm closely matches that of a canonical C-G Watson-Crick pair, while the lower Tm approximates that of a C-A mismatch [1]. In contrast, unmodified cytidine paired with guanine yields a single cooperative melting transition. This biphasic behavior is attributed to local structural perturbations induced by interactions of the 5-OH group with the phosphate backbone, rather than tautomeric variability.

RNA base pairing UV-melting thermodynamics Structural perturbation

Definitive Application Scenarios for 5-Hydroxycytidine-5'-triphosphate: Where the Quantitative Evidence Dictates Selection


Nucleotide Pool Sanitization and Oxidative Damage Reporter Assays Using Orf135 Nudix Hydrolase

The 29-fold higher catalytic efficiency of 5-hydroxy-CTP for Orf135 relative to CTP [1] makes it the optimal substrate for continuous spectrophotometric or fluorometric assays monitoring Nudix hydrolase activity. Its KM of 55.7 µM enables robust signal at low substrate concentrations, improving sensitivity in high-throughput screens for inhibitors of oxidized nucleotide sanitization pathways.

Site-Specific Incorporation of 5-Hydroxycytidine into RNA Transcripts via In Vitro Transcription

The ≥95% purity and defined extinction coefficient of 5-hydroxy-CTP [1] allow accurate stoichiometric substitution of CTP in T7 RNA polymerase-driven in vitro transcription reactions, yielding RNA transcripts containing 5-hydroxycytidine at desired positions. These modified transcripts serve as substrates for reverse transcriptase fidelity studies, where the biphasic base-pairing signature of 5-hydroxycytidine-guanine pairs [2] can be exploited to dissect lesion-bypass mechanisms.

Aptamer Selection (SELEX) with Modified Nucleotide Libraries for Enhanced Structural Diversity

Incorporation of 5-hydroxy-CTP into randomized RNA libraries introduces a hydrophilic, hydrogen-bonding-capable functionality at the 5-position of cytidine residues, expanding the chemical diversity accessible to in vitro selection. The ribose-specific recognition by cellular enzymes (23-fold discrimination over the deoxy form) [1] ensures that aptamers selected with 5-hydroxy-CTP retain biologically relevant conformations for intracellular applications.

Photocrosslinking and RNA Structural Dynamics Studies Exploiting 5-Hydroxyl Reactivity

The 5-hydroxyl group confers photoreactivity that can be harnessed for UV-induced crosslinking to proximal protein side chains or nucleic acid bases in RNA-protein and RNA-RNA complexes. The biphasic melting behavior of 5-hydroxycytidine-modified duplexes [2] additionally serves as an intrinsic conformational probe, enabling temperature-dependent structural mapping without extrinsic labels.

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